

Application Notes and Protocols for Crenolanib in Kinase Activity Assays

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Compound of Interest

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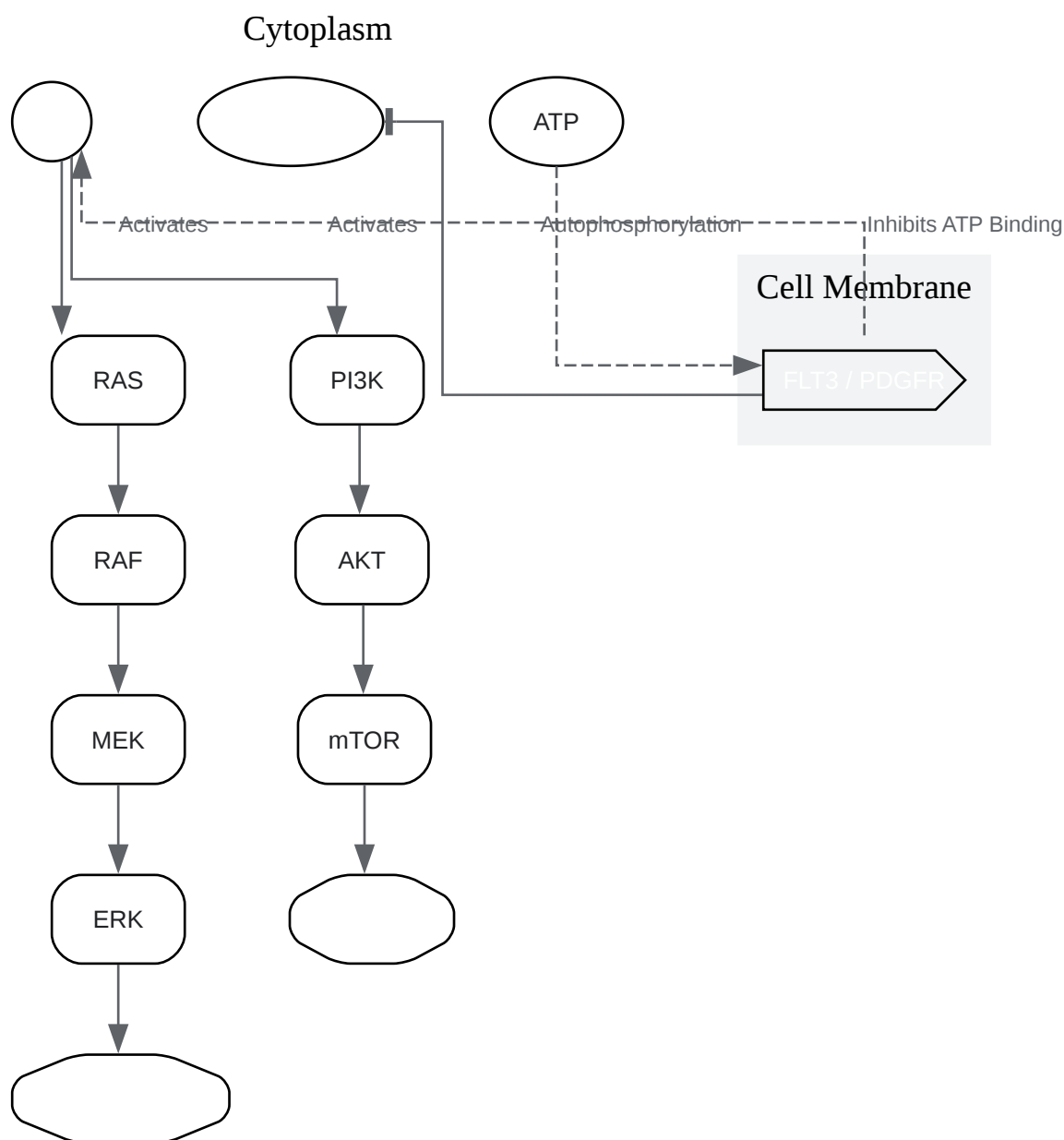
Introduction

Crenolanib is an orally bioavailable benzimidazole that functions as a potent and selective type I inhibitor of class III receptor tyrosine kinases (RTKs).[1][2] It specifically targets FMS-like tyrosine kinase 3 (FLT3), platelet-derived growth factor receptor alpha (PDGFR α), and platelet-derived growth factor receptor beta (PDGFR β).[1][2] Unlike type II inhibitors, crenolanib binds to the active conformation of the kinase, making it effective against certain mutations that confer resistance to other inhibitors.[2][3] These application notes provide detailed protocols for utilizing crenolanib in in vitro kinase activity assays to determine its inhibitory potency and characterize its effects on target kinases.

Mechanism of Action

Crenolanib acts as an ATP-competitive inhibitor, binding to the ATP-binding pocket of its target kinases. This prevents the phosphorylation of downstream substrates, thereby inhibiting the signaling cascades that drive cell proliferation and survival. Crenolanib has demonstrated high

affinity for both wild-type and mutant forms of FLT3 and PDGFR.[1][2] The primary signaling pathways inhibited by crenolanib include the RAS/MAPK and PI3K/AKT/mTOR pathways.



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Figure 1: Crenolanib's Mechanism of Action on RTK Signaling Pathways.

Data Presentation: Inhibitory Activity of Crenolanib

The following tables summarize the in vitro inhibitory activity of crenolanib against its primary target kinases and their clinically relevant mutants. Data is presented as half-maximal inhibitory concentration (IC50) and dissociation constant (Kd) values.

Table 1: Crenolanib IC50 Values against Target Kinases

Kinase Target	Mutant	IC50 (nM)	Cell Line/Assay Conditions
FLT3	Wild-Type	~2	Immunoblot assay in cell lines
FLT3	ITD	1.3 - 7	TF-1 cells, Molm14 cells[1]
FLT3	D835Y	8.8	Ba/F3 cells[1]
PDGFR α	Wild-Type	11	Biochemical Assay[4] [5]
PDGFR α	D842V	6	CHO cells[1]
PDGFR β	Wild-Type	3.2	Biochemical Assay[4]
c-KIT	Wild-Type	67	In vitro assay[1]
c-KIT	D816V	2.5	In vitro assay[1]
c-KIT	D816H	5.4	In vitro assay[1]

Table 2: Crenolanib Binding Affinity (Kd) for Target Kinases

Kinase Target	Mutant	Kd (nM)
FLT3	Wild-Type	0.74
FLT3	ITD	0.74[1]
FLT3	D835H	0.4[1]
FLT3	D835Y	0.18[1]
PDGFR α	Wild-Type	3.2[4]
PDGFR β	Wild-Type	2.1[4]
c-KIT	Wild-Type	78[1]

Experimental Protocols

This section provides detailed protocols for performing a biochemical kinase activity assay to evaluate the inhibitory effect of crenolanib. Two common assay formats are described: a luminescence-based assay (ADP-Glo™) and a fluorescence-based assay (HTRF®).

Protocol 1: Luminescence-Based Kinase Activity Assay (ADP-Glo™)

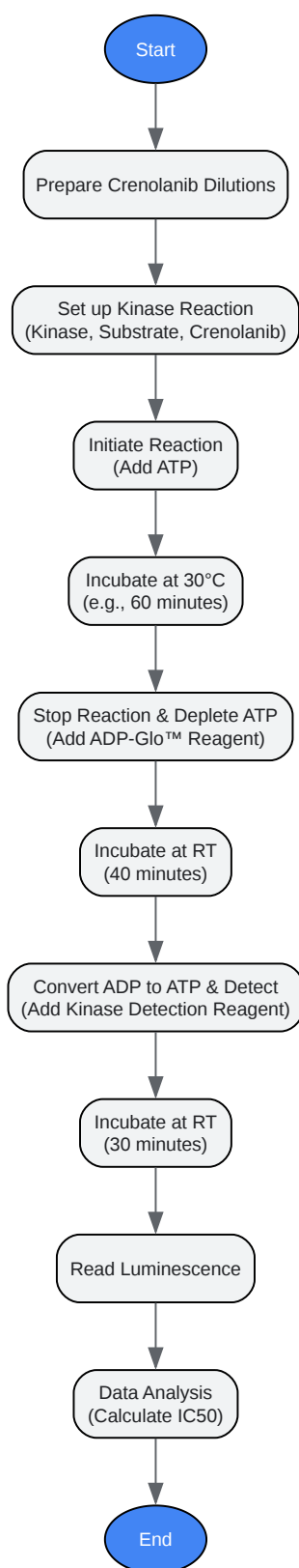
This protocol is adapted from the Promega ADP-Glo™ Kinase Assay and is suitable for measuring the activity of FLT3 and PDGFR kinases. The assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.

Materials:

- Recombinant human FLT3 or PDGFR kinase
- Poly-Glu,Tyr (4:1) substrate
- Crenolanib (stock solution in DMSO)
- ATP
- Kinase Buffer (40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 μ M DTT)

- ADP-Glo™ Kinase Assay Kit (Promega)
- White, opaque 384-well assay plates
- Plate-reading luminometer

Experimental Workflow:



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Figure 2: Workflow for a Luminescence-Based Kinase Assay.

Procedure:

- Crenolanib Dilution: Prepare a serial dilution of crenolanib in kinase buffer. The final DMSO concentration in the assay should be $\leq 1\%$.
- Kinase Reaction Setup: In a 384-well plate, add the following components in order:
 - 1 μL of diluted crenolanib or vehicle (DMSO in kinase buffer).
 - 2 μL of recombinant kinase solution (e.g., FLT3 or PDGFR).
 - 2 μL of substrate/ATP mixture. The final ATP concentration should be at or near the K_m for the specific kinase.
- Kinase Reaction: Incubate the plate at 30°C for 60 minutes.
- Stop Reaction and ATP Depletion: Add 5 μL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
- Incubation: Incubate the plate at room temperature for 40 minutes.
- ADP to ATP Conversion and Signal Generation: Add 10 μL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and provides the necessary components for a luciferase reaction.
- Incubation: Incubate the plate at room temperature for 30 minutes.
- Luminescence Reading: Measure the luminescence of each well using a plate-reading luminometer.
- Data Analysis: Calculate the percent inhibition for each crenolanib concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.

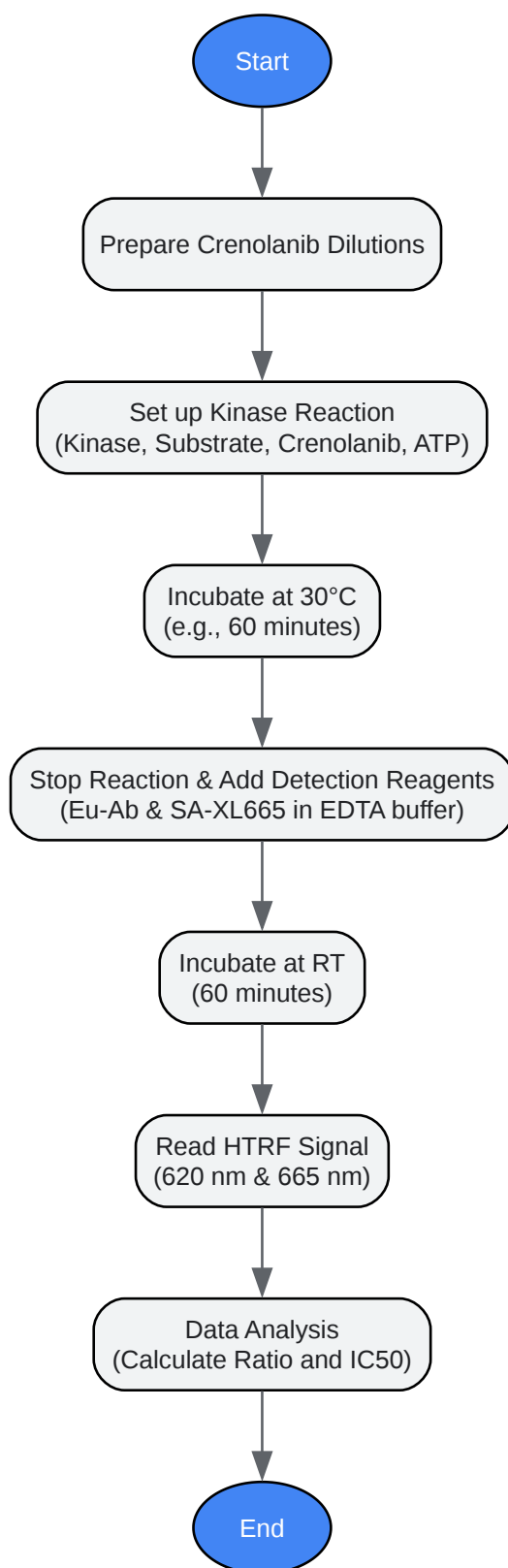
Protocol 2: Homogeneous Time-Resolved Fluorescence (HTRF®) Kinase Assay

This protocol is a fluorescence-based immunoassay suitable for measuring kinase activity. It relies on the detection of a phosphorylated substrate by a specific antibody labeled with a fluorescent donor, and a second antibody labeled with a fluorescent acceptor.

Materials:

- Recombinant human FLT3 or PDGFR kinase
- Biotinylated peptide substrate
- Crenolanib (stock solution in DMSO)
- ATP
- Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
- HTRF® KinEASE™ TK Kit (or similar) containing:
 - Europium (Eu³⁺) cryptate-labeled anti-phosphotyrosine antibody (donor)
 - Streptavidin-XL665 (acceptor)
- Low-volume, white 384-well assay plates
- HTRF®-compatible plate reader

Experimental Workflow:



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Figure 3: Workflow for an HTRF-Based Kinase Assay.

Procedure:

- Crenolanib Dilution: Prepare a serial dilution of crenolanib in kinase buffer.
- Kinase Reaction Setup: In a 384-well plate, add the components in the following order:
 - 5 μ L of diluted crenolanib or vehicle.
 - 5 μ L of a 2X solution of substrate and ATP in kinase buffer.
 - 10 μ L of a 2X solution of the kinase in kinase buffer to initiate the reaction.
- Kinase Reaction: Incubate the plate at 30°C for 60 minutes.
- Detection: Add 10 μ L of the HTRF detection mixture (Eu³⁺-labeled antibody and Streptavidin-XL665 in detection buffer containing EDTA to stop the reaction) to each well.
- Incubation: Incubate the plate at room temperature for 60 minutes in the dark.
- Fluorescence Reading: Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at 620 nm (cryptate) and 665 nm (XL665).
- Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) * 10,000. Determine the percent inhibition for each crenolanib concentration and calculate the IC50 value.

Conclusion

These application notes and protocols provide a comprehensive guide for the use of crenolanib in in vitro kinase activity assays. By following these detailed methodologies, researchers can accurately determine the inhibitory potency of crenolanib against its target kinases and further investigate its mechanism of action. The provided data and diagrams serve as a valuable resource for scientists in the field of cancer research and drug development.

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